molecular formula C14H23N3O4 B1208464 6-Pyridoxyllysine CAS No. 3564-92-9

6-Pyridoxyllysine

Cat. No.: B1208464
CAS No.: 3564-92-9
M. Wt: 297.35 g/mol
InChI Key: AWLQEWTWGXBYNH-LBPRGKRZSA-N
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Description

6-Pyridoxyllysine is a lysine derivative in which the ε-amino group of lysine is covalently modified by a pyridoxine (vitamin B6) moiety. Its chemical structure is defined as (2S)-2-amino-6-[[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylamino]hexanoic acid (Figure 1). This compound is implicated in biochemical pathways involving vitamin B6 metabolism, particularly in post-translational modifications of proteins. The CAS registry number for 6-Pyridoxyllysine is 329694-37-3, and it is also referred to as N6-((3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinyl)methyl)-L-lysine .

Properties

CAS No.

3564-92-9

Molecular Formula

C14H23N3O4

Molecular Weight

297.35 g/mol

IUPAC Name

(2S)-2-amino-6-[[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylamino]hexanoic acid

InChI

InChI=1S/C14H23N3O4/c1-9-13(19)11(10(8-18)6-17-9)7-16-5-3-2-4-12(15)14(20)21/h6,12,16,18-19H,2-5,7-8,15H2,1H3,(H,20,21)/t12-/m0/s1

InChI Key

AWLQEWTWGXBYNH-LBPRGKRZSA-N

SMILES

CC1=NC=C(C(=C1O)CNCCCCC(C(=O)O)N)CO

Isomeric SMILES

CC1=NC=C(C(=C1O)CNCCCC[C@@H](C(=O)O)N)CO

Canonical SMILES

CC1=NC=C(C(=C1O)CNCCCCC(C(=O)O)N)CO

Synonyms

6-pyridoxyllysine
epsilon-pyridoxyllysine
epsilon-pyridoxyllysine, trihydrochloride, (L-Lys)-isome

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

This section compares 6-Pyridoxyllysine with three classes of analogous compounds: lysine derivatives , pyridine-containing heterocycles , and triazole/pyridazine-based molecules .

Lysine Derivatives

  • Epsilon-Pyridoxyllysine: Often used synonymously with 6-Pyridoxyllysine, this compound shares identical structural features, including the pyridoxine modification at the ε-amino group of lysine.
  • 6-(Pyrrolidin-1-yl)hexan-1-amine: A lysine analog where the ε-amino group is substituted with a pyrrolidine ring. Unlike 6-Pyridoxyllysine, this derivative lacks the pyridoxine moiety, resulting in altered solubility and reduced involvement in vitamin B6-dependent enzymatic processes .

Pyridine-Containing Heterocycles

  • 5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol: This compound features a pyridyl group linked to a triazole-thiol scaffold.
  • 6-(Pyridin-3-yl)pyridazine-3-carboxylic acid : A pyridazine derivative with a pyridine substituent. Its rigid aromatic system contrasts with the flexible aliphatic chain of 6-Pyridoxyllysine, leading to differences in bioavailability and metabolic stability .

Triazole and Pyridazine Derivatives

  • 6-(1-Pyrrolidinyl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine : This compound combines a pyrrolidine ring, trifluoromethyl group, and triazolo-pyridazine core. The trifluoromethyl group enhances lipophilicity compared to the hydrophilic pyridoxine moiety in 6-Pyridoxyllysine, influencing membrane permeability .
  • 5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol: As noted earlier, this molecule’s triazole-thiol group enables redox activity, a feature absent in 6-Pyridoxyllysine, which relies on hydroxyl and amine groups for biochemical interactions .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) CAS No. Key Functional Groups
6-Pyridoxyllysine C₁₄H₂₄N₃O₅ 314.36 329694-37-3 Pyridoxine, lysine, hydroxyl
5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol C₇H₆N₄S 178.21 32362-88-2 Pyridyl, triazole, thiol
6-(1-Pyrrolidinyl)hexan-1-amine C₁₀H₂₁N₂ 169.29 Not available Pyrrolidine, aliphatic amine
6-(Pyrrolidin-1-yl)pyridazine-3-carboxylic acid C₉H₁₀N₃O₂ 192.20 1240527-98-3 Pyridazine, pyrrolidine, carboxyl

Key Research Findings

  • Structural Flexibility: 6-Pyridoxyllysine’s aliphatic lysine chain allows conformational flexibility, enabling interactions with enzymes like transaminases.
  • Solubility : The hydroxyl and hydroxymethyl groups in 6-Pyridoxyllysine enhance aqueous solubility (logP ~ -1.2), whereas trifluoromethyl-substituted analogs (e.g., 6-(1-Pyrrolidinyl)-3-(trifluoromethyl)-triazolopyridazine) display higher lipophilicity (logP ~ 2.8), favoring membrane penetration .
  • Analytical Detection : Methods such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are critical for distinguishing 6-Pyridoxyllysine from pyridine-containing analogs due to overlapping UV absorption profiles .

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